molecular formula C20H26F3NO4 B13681129 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid

Cat. No.: B13681129
M. Wt: 401.4 g/mol
InChI Key: XHQORRHIRQETFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H26F3NO4

Molecular Weight

401.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C20H26F3NO4/c1-18(2,3)28-17(27)24-11-5-9-19(13-24,16(25)26)10-8-14-6-4-7-15(12-14)20(21,22)23/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,25,26)

InChI Key

XHQORRHIRQETFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCC2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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